molecular formula C12H16N2O4S B14517506 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine CAS No. 62965-38-2

3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine

Cat. No.: B14517506
CAS No.: 62965-38-2
M. Wt: 284.33 g/mol
InChI Key: OCDLQGIFMOTVRD-JTQLQIEISA-N
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Description

3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to the valine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine typically involves multiple steps. One common method includes the reaction of D-valine with 2-nitrobenzenethiol in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions to ensure the stability of the product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to protein structure and function due to its amino acid nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine: Similar structure but with the L-valine backbone.

    3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-alanine: Similar structure but with an alanine backbone.

    3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-leucine: Similar structure but with a leucine backbone.

Uniqueness

3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is unique due to its specific combination of functional groups and the D-valine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

62965-38-2

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

(2R)-3,3-dimethyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)10(11(15)16)13-19-9-7-5-4-6-8(9)14(17)18/h4-7,10,13H,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

OCDLQGIFMOTVRD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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